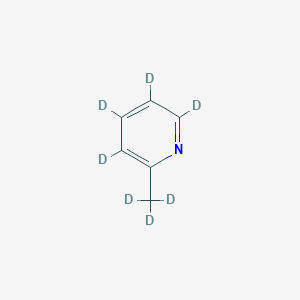![molecular formula C12H10N2 B165446 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline CAS No. 133778-59-3](/img/structure/B165446.png)
2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline, also known as MCPQ, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. MCPQ is a tricyclic compound that contains a quinoxaline ring system fused to a cyclopentene ring.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline is not well understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has also been shown to bind to the dopamine transporter, a protein that regulates the levels of dopamine in the brain.
Effets Biochimiques Et Physiologiques
2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline in lab experiments is its ability to selectively inhibit specific enzymes and receptors in the body. This allows researchers to study the effects of specific biochemical pathways and signaling pathways. However, one limitation of using 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline is its complex synthesis method, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the study of 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline. One area of research is the development of more efficient and cost-effective synthesis methods for 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline. Another area of research is the identification of new targets for 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline inhibition, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the study of 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline in combination with other compounds could provide new insights into its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline involves the reaction of 2-amino-3-carboxylic acid with cyclopentadiene in the presence of a catalyst. The resulting intermediate is then cyclized to form 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline. The synthesis of 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has also been used as a building block in the synthesis of novel organic compounds with potential applications in material science.
Propriétés
Numéro CAS |
133778-59-3 |
|---|---|
Nom du produit |
2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline |
Formule moléculaire |
C12H10N2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
3,10-diazatetracyclo[10.1.1.02,11.04,9]tetradeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C12H10N2/c1-2-4-10-9(3-1)13-11-7-5-8(6-7)12(11)14-10/h1-4,7-8H,5-6H2 |
Clé InChI |
NNPGWGQAGZUAPL-UHFFFAOYSA-N |
SMILES |
C1C2CC1C3=NC4=CC=CC=C4N=C23 |
SMILES canonique |
C1C2CC1C3=NC4=CC=CC=C4N=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate](/img/structure/B165364.png)
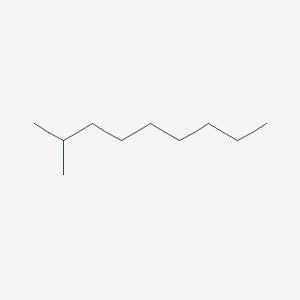
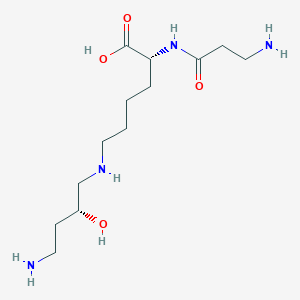
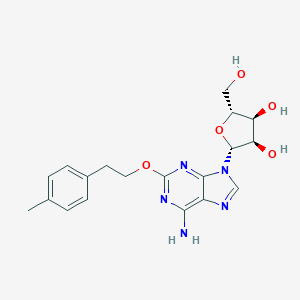
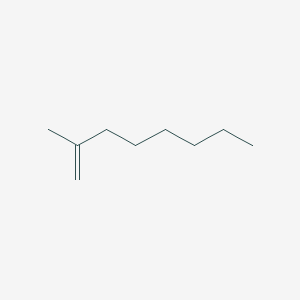
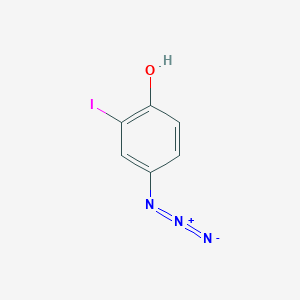
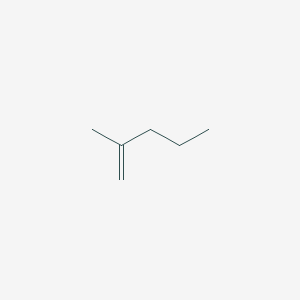
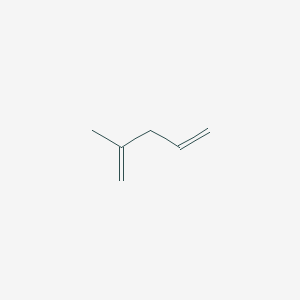
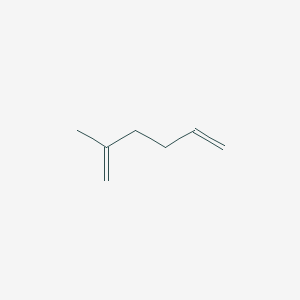
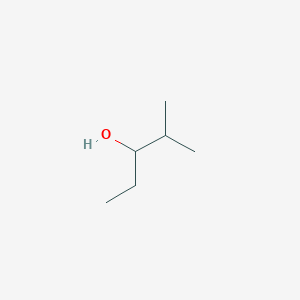
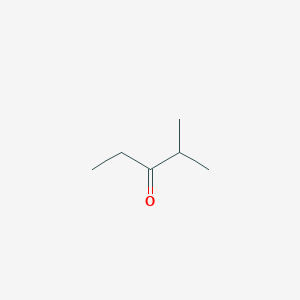
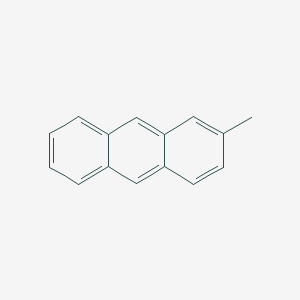
![(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B165400.png)
